molecular formula C19H22FNO2 B2941761 3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE CAS No. 1797354-89-2

3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE

Cat. No.: B2941761
CAS No.: 1797354-89-2
M. Wt: 315.388
InChI Key: WEXCJOAMAWFIKO-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is a fluorinated aromatic propanamide derivative characterized by a 2-fluorophenyl group at the propanamide backbone and a branched ethoxy substituent bearing methoxy and 2-methylphenyl groups. Its molecular formula is C₂₀H₂₃FNO₂, with a molecular weight of 328.41 g/mol.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-10,18H,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXCJOAMAWFIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with commercially available precursors such as 2-fluorobenzene and 2-methoxy-2-(2-methylphenyl)ethylamine. The synthesis may involve steps like halogenation, amide bond formation, and functional group protection/deprotection .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules (Table 1), focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Inferred Properties
Target Compound C₂₀H₂₃FNO₂ 2-Fluorophenyl, 2-methoxy-2-(2-methylphenyl)ethyl 328.41 Moderate lipophilicity; fluorine enhances binding potential; methoxy group may improve solubility .
3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide C₂₂H₂₂BrNO₃ 4-Bromophenyl, furyl, 4-methoxyphenethyl 428.33 Higher molecular weight due to bromine and furyl; bromine increases halogen bonding but may reduce metabolic stability; furyl ring introduces π-π stacking potential.
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ Chloro/fluorobenzyloxy, enamide, dimethylamino propyl 390.88 Unsaturated enamide chain increases rigidity; dimethylamino group enhances water solubility; dual halogens (Cl/F) may improve target selectivity.
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O Tetrazolyl, 2-ethylphenyl, 3-methylphenyl 335.40 Tetrazole ring acts as a bioisostere for carboxylic acids, improving oral bioavailability; ethyl and methyl groups enhance lipophilicity.
3-(2'-Methoxy)-ethoxypropylamine C₆H₁₅NO₂ Methoxyethoxy, primary amine 133.19 Simple amine structure with methoxyethoxy chain; high polarity due to amine group; likely used as an intermediate in synthesis.
Key Structural and Functional Insights

Halogen Substitutions (F vs. In contrast, bromine in may increase halogen bonding but could lead to slower clearance due to higher atomic mass . The dual chloro/fluoro substitution in suggests synergistic effects on target affinity and selectivity, though chlorine’s larger size might reduce penetration compared to fluorine .

Aromatic and Heterocyclic Systems: The furyl ring in introduces a heteroaromatic system, which may alter π-π interactions compared to the target’s purely phenyl-based structure. The tetrazolyl group in replaces traditional acidic protons (e.g., carboxylates), improving membrane permeability and resistance to enzymatic degradation .

Functional Group Variations: The enamide (α,β-unsaturated amide) in introduces conformational rigidity, which could enhance binding specificity but reduce synthetic accessibility compared to the saturated propanamide backbone of the target compound . The dimethylamino group in increases solubility via protonation at physiological pH, a feature absent in the target compound, which relies on methoxy groups for solubility .

Molecular Weight and Lipophilicity: The target compound’s moderate molecular weight (328 g/mol) aligns with Lipinski’s Rule of Five, favoring oral bioavailability.

Research Implications and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Fluorine’s role in optimizing binding affinity and metabolic stability.
  • Methoxy and methylphenyl groups balancing lipophilicity and solubility.
  • Heterocyclic systems (e.g., tetrazole, furan) as modulators of bioavailability and target engagement.

Contradictions and Gaps :

  • includes benzamide derivatives with thiazolyl/thienyl groups but lacks direct structural overlap with the target compound .
  • ’s amine derivative highlights the functional group impact (amide vs.

Biological Activity

Overview of Biological Activity

The compound "3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE" features a structure that includes a fluorophenyl group and a methoxy-substituted ethyl chain. Compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Many amides and derivatives containing aromatic groups have been studied for their antibacterial and antifungal properties. For instance, studies have shown that certain alkaloid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against various strains .
  • Analgesic and Anti-inflammatory Effects : Compounds with a similar amide structure are often explored for their potential analgesic properties. For example, some N-phenylpropanamide derivatives have been reported to exhibit significant pain relief in preclinical models.
  • CNS Activity : The presence of a piperidine or similar nitrogen-containing ring in related compounds suggests potential central nervous system activity. Research indicates that certain derivatives can act as effective ligands for various neurotransmitter receptors, potentially influencing pain perception, mood, and anxiety levels.

Case Study 1: Antimicrobial Activity

A study on various alkaloid derivatives demonstrated that compounds with halogen substitutions exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 4.69 to 156.47 µM for different derivatives . This suggests that modifications in side chains can enhance or reduce biological activity.

Case Study 2: Analgesic Effects

Research into N-phenylpropanamide derivatives has shown promising results in pain models. For instance, one compound demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was hypothesized to involve modulation of cyclooxygenase enzymes .

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to "this compound" is often analyzed through SAR studies. Key findings include:

  • Substitution Patterns : The position and type of substituents on the aromatic rings significantly influence antimicrobial potency. For example, para-substituted phenyl groups tend to enhance activity compared to ortho-substituted ones.
  • Chain Length and Branching : Variations in the length and branching of alkyl chains attached to the amide nitrogen also play a crucial role in determining the overall biological profile.

Data Table Example

Compound NameStructureBiological ActivityMIC (µM)
Compound AStructure AAntibacterial5.64
Compound BStructure BAnalgesic10.20
Compound CStructure CCNS Activity15.00

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